Cortexolon

Übersicht

Beschreibung

. It is a key compound in the steroidogenesis pathway, playing a crucial role in the production of cortisol, a vital hormone for stress response, metabolism, and immune function.

Wissenschaftliche Forschungsanwendungen

Cortexolon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener Steroidhormone verwendet.

Biologie: Wird auf seine Rolle im Steroidogeneseweg untersucht.

Industrie: Wird in der großtechnischen Produktion von Steroidhormonen eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Antagonist an Androgenrezeptoren wirkt. Es konkurriert mit Androgenen wie Dihydrotestosteron um die Bindung an diese Rezeptoren und blockiert so die Androgenrezeptor-Signalwege, die Erkrankungen wie Akne und Alopezie fördern . Dieser Mechanismus beinhaltet die Hemmung der Proliferation der Talgdrüsen, der übermäßigen Talgproduktion und der Entzündungswege .

Ähnliche Verbindungen:

Cortisol: Ein starkes Glukokortikoidhormon, das aus this compound synthetisiert wird.

This compound-17α-Propionat: Ein Esterderivat mit selektiver topischer Aktivität.

Spironolacton: Ein weiterer Androgenrezeptor-Antagonist, der in ähnlichen Anwendungen eingesetzt wird.

Eindeutigkeit: This compound ist einzigartig aufgrund seiner Rolle als Stoffwechselzwischenprodukt bei der Cortisolbiosynthese und seiner starken antiandrogenen Eigenschaften, wenn es in sein Esterderivat this compound-17α-Propionat umgewandelt wird .

Wirkmechanismus

Target of Action

Cortexolone, also known as Clascoterone, primarily targets the Androgen Receptors (ARs) . These receptors are expressed throughout the skin, including sebaceous glands, sebocytes, and dermal papilla cells . The role of ARs is crucial in the regulation of various cellular functions such as homeostasis, reproduction, development, and metabolism .

Mode of Action

Cortexolone binds to the androgen receptors with high affinity . It works by competing with androgens for binding to androgen receptors, thereby blocking the androgen receptor signaling cascades . This antagonistic action inhibits the effects of testosterone and dihydrotestosterone (DHT), which are androgens that bind to the ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Biochemical Pathways

The primary biochemical pathway affected by Cortexolone involves the androgen receptor signaling cascades . By blocking these cascades, Cortexolone inhibits processes that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways . It also blocks the effects of testosterone and DHT, thereby regulating the synthesis of lipids incorporated into sebum and the production of cytokines found in inflammatory acne lesions .

Result of Action

The molecular and cellular effects of Cortexolone’s action primarily involve the inhibition of AR-regulated transcription and androgen-regulated lipid and inflammatory cytokine production . In vitro studies have shown that the antiandrogenic effects of Cortexolone occur in a dose-dependent manner in human primary sebocytes .

Biochemische Analyse

Biochemical Properties

Cortexolone interacts with various enzymes and proteins in the body. It is synthesized from 17α-hydroxyprogesterone by the enzyme 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . In sea lampreys, an early jawless fish species, Cortexolone binds to specific corticosteroid receptors and is involved in intestinal osmoregulation .

Cellular Effects

Cortexolone, in its derivative form Clascoterone, exerts anti-androgenic effects by working as an antagonist at androgen receptors (ARs) expressed throughout the skin, including sebaceous glands, sebocytes, and dermal papilla cells . It blocks the effects of testosterone and dihydrotestosterone (DHT), which are androgens that bind to the ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Molecular Mechanism

Cortexolone, as Clascoterone, binds to androgen receptors with high affinity . By competing with androgens for binding to androgen receptors, it works by blocking the androgen receptor signaling cascades that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cortexolone can change over time. For instance, Clascoterone, a derivative of Cortexolone, was found to achieve pharmacokinetic steady-state by day 5 in a study . At steady-state, plasma concentrations increased 1.8 to 2.1 fold versus the first dose .

Metabolic Pathways

Cortexolone is involved in the glucocorticoid pathway, leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase .

Transport and Distribution

Cortexolone, as Clascoterone, is 84% to 89% bound to plasma proteins in vitro, regardless of drug concentrations . This suggests that it may be transported and distributed within cells and tissues through binding to plasma proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cortexolone can be synthesized through various chemical processes. One common method involves the transformation of cortexolone into its corresponding ortho-ester by reacting it with an alkyl ester of an orthocarboxylic acid under acid catalysis. The subsequent hydrolysis in an acidic medium yields the desired 17-monoester .

Industrial Production Methods: In industrial settings, the production of cortexolone often involves microbial hydroxylations and dehydrogenations. These processes are crucial for the large-scale production of steroid hormones and their analogues .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cortexolon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in Cortisol durch enzymatische Oxidation.

Reduktion: Reduktion zu anderen Steroidzwischenprodukten.

Substitution: Bildung von Esterderivaten wie this compound-17α-Propionat.

Häufige Reagenzien und Bedingungen:

Oxidation: Enzyme wie 11β-Hydroxylase.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Säurekatalysatoren wie p-Toluolsulfonsäure zur Veresterung.

Hauptprodukte:

Cortisol: Durch enzymatische Oxidation.

This compound-17α-Propionat: Ein Esterderivat, das in topischen Behandlungen eingesetzt wird.

Vergleich Mit ähnlichen Verbindungen

Cortisol: A potent glucocorticoid hormone synthesized from cortexolone.

Cortexolone 17α-propionate: An ester derivative with selective topical activity.

Spironolactone: Another androgen receptor antagonist used in similar applications.

Uniqueness: Cortexolone is unique due to its role as a metabolic intermediate in cortisol biosynthesis and its potent antiandrogenic properties when converted to its ester derivative, cortexolone 17α-propionate .

Eigenschaften

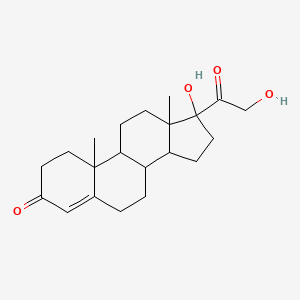

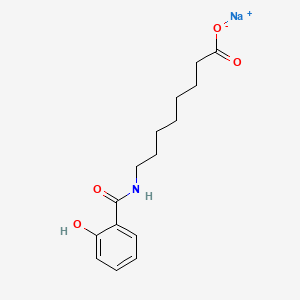

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBHBVVOGNECLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859297 | |

| Record name | 17,21-Dihydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-58-9 | |

| Record name | Cortexolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

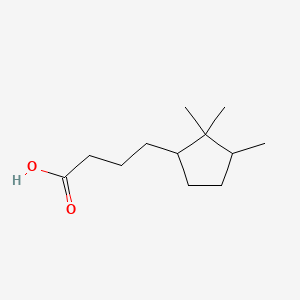

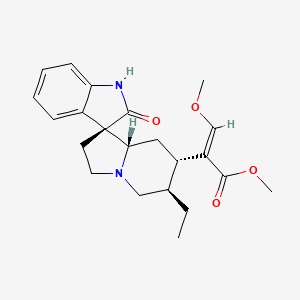

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)